2-(Bromomethyl)-1-chloro-3-methoxybenzene
Overview
Description
2-(Bromomethyl)-1-chloro-3-methoxybenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with a bromomethyl group, a chlorine atom, and a methoxy group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene typically involves the bromination of 1-chloro-3-methoxybenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-chloro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding dehalogenated compound.
Scientific Research Applications
2-(Bromomethyl)-1-chloro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It can be used to modify biomolecules through covalent attachment.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-chloro-3-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1-chloro-4-methoxybenzene: Similar structure but with the methoxy group in the para position.
2-(Bromomethyl)-1-chloro-3-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
2-(Bromomethyl)-1-chloro-3-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2-(Bromomethyl)-1-chloro-3-methoxybenzene is unique due to the presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups on the benzene ring. This combination influences its reactivity and makes it a versatile intermediate in organic synthesis.
Biological Activity
2-(Bromomethyl)-1-chloro-3-methoxybenzene, also known by its CAS number 83781-95-7, is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C9H9BrClO
- Molecular Weight: 251.53 g/mol
The compound features a methoxy group and halogen substituents, which are significant in modulating its biological activity.
Biological Activity Overview
Research on this compound is limited; however, related compounds exhibit a range of biological activities. These include:
- Antimicrobial Activity: Similar halogenated compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties: Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects: Certain derivatives have been investigated for their potential to protect neuronal cells from oxidative stress.
The biological activity of halogenated aromatic compounds often involves several mechanisms:
- Receptor Interaction: These compounds may bind to specific cellular receptors, altering signaling pathways.
- Enzyme Inhibition: They can inhibit enzymes critical for cell proliferation and survival.
- Oxidative Stress Modulation: Compounds like this compound may influence oxidative stress levels in cells, contributing to their protective effects.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial properties of structurally similar brominated compounds. Results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to its bromine content.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of halogenated benzene derivatives. The study found that specific compounds could induce apoptosis in human cancer cell lines, potentially through the activation of caspase pathways. While direct studies on this compound are lacking, the structural similarities imply a possibility for similar effects.
Research Findings and Data Tables
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Brominated Aromatics | Inhibition of bacterial growth |
Anticancer | Halogenated Benzene Derivatives | Induction of apoptosis in cancer cells |
Neuroprotective | Methoxy-substituted Compounds | Reduction of oxidative stress in neuronal cells |
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMKGCZRSUSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624851 | |
Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83781-95-7 | |
Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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